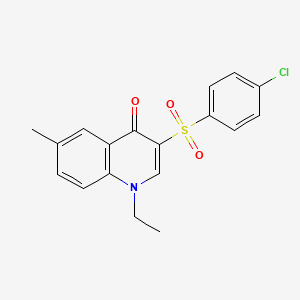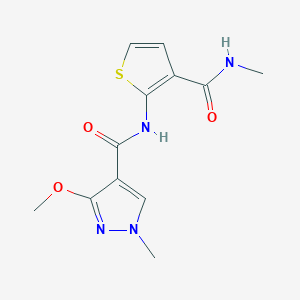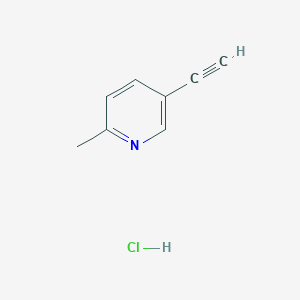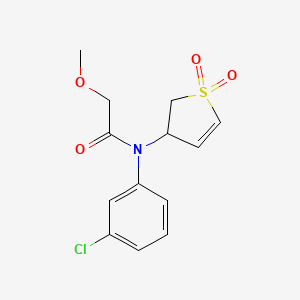
3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-methylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. In this particular compound, the quinoline structure is substituted with a sulfonyl group attached to a 4-chlorophenyl group, an ethyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, along with the substituents mentioned above. The sulfonyl group attached to the 4-chlorophenyl group would add polarity to the molecule .Chemical Reactions Analysis
Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The presence of the sulfonyl group might make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Polyhydroquinoline Derivatives
Researchers have investigated the use of catalysts and novel reactions for the synthesis of polyhydroquinoline derivatives, which are of interest due to their potential pharmacological properties. For example, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as a catalyst in the one-pot synthesis of these derivatives via the Hantzsch reaction. This method is valued for its simplicity, efficiency, and the clean nature of the reaction, yielding desired products in high yield and short reaction time (Khaligh, 2014).
Photosensitized Oxidation Studies
Photosensitized oxidation processes, particularly those involving C-S bond cleavage, are significant for understanding the chemical behavior of sulfonyl compounds under light exposure. Studies have shown that sulfoxide radical cations undergo C-S bond breaking at significantly faster rates compared to corresponding sulfide radical cations, highlighting the impact of molecular structure on reaction kinetics (Baciocchi et al., 2008).
Nanosized Catalysts for Synthesis
The development of nanosized N-sulfonic acid catalysts has advanced the synthesis of hexahydroquinolines, showcasing the role of innovative catalysts in promoting solvent-free conditions for chemical reactions. These catalysts offer excellent yields, short reaction times, and can be reused multiple times without losing their catalytic activity, demonstrating their sustainability and efficiency in chemical synthesis (Goli-Jolodar et al., 2016).
Regioselectivity in Chemical Reactions
Understanding the regioselectivity in SNH reactions of nitroquinolines with chloromethyl phenyl sulfone has implications for designing and synthesizing compounds with specific functional groups at targeted positions. This knowledge aids in the synthesis of complex molecules for potential use in pharmaceuticals and materials science (Grzegożek et al., 2006).
Antimicrobial Agent Synthesis
The synthesis of new quinazolines as potential antimicrobial agents is another area of application, where compounds like 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-methylquinolin-4(1H)-one could serve as key intermediates. Such research is pivotal for developing new treatments against resistant microbial strains (Desai et al., 2007).
Mecanismo De Acción
Target of Action
Indole derivatives, which share a similar structure, have been found to interact with a variety of targets, including various receptors in the central nervous system .
Mode of Action
It can be inferred from the structure of the compound that it might undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the aromatic ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted aromatic ring .
Biochemical Pathways
Indole derivatives are known to participate in a variety of biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
The compound’s molecular weight, boiling point, and density, which can influence its pharmacokinetic properties, are provided .
Result of Action
Indole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as temperature and ph can influence the stability and efficacy of many compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-ethyl-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-3-20-11-17(18(21)15-10-12(2)4-9-16(15)20)24(22,23)14-7-5-13(19)6-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVSNPMZJHHYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-methylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2719257.png)



![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2719264.png)



![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2719269.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2719273.png)
![1-sec-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2719276.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)

